

Cross-Species Comparison of CS-722 Free Base Metabolism: A Predictive Overview

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Compound of Interest

Compound Name: CS-722 Free base

Cat. No.: B12430586

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Disclaimer: Direct experimental data on the metabolism of **CS-722 Free Base** is not currently available in the public domain. This guide provides a predictive overview of its potential metabolism based on the known metabolic pathways of structurally related isoxazole-containing compounds. The information presented herein is intended for research and informational purposes and should be supplemented with experimental data as it becomes available.

Introduction

CS-722 is identified as an isoxazole derivative, likely 5-(3-aminopropyl)amino-3-phenylisoxazole. Isoxazole-containing compounds are known to undergo a variety of metabolic transformations, which can vary significantly across different species. Understanding these potential metabolic pathways is crucial for the preclinical development and safety assessment of new chemical entities like CS-722. This guide summarizes the probable metabolic fate of CS-722 and provides a general framework for its experimental investigation.

Predicted Metabolic Pathways of Isoxazole-Containing Compounds

The metabolism of drugs containing an isoxazole ring can proceed through several key pathways, primarily categorized as Phase I (functionalization) and Phase II (conjugation)

reactions. Species-specific differences often arise from variations in the expression and activity of metabolic enzymes.

Phase I Metabolism:

- **Isoxazole Ring Cleavage:** A common metabolic route for isoxazole derivatives involves the cleavage of the N-O bond.^{[1][2]} This can lead to the formation of a variety of open-chain metabolites. The susceptibility to ring cleavage can be influenced by substituents on the ring and the specific enzymatic machinery of the species.
- **Hydroxylation:** The aromatic phenyl ring and the aliphatic aminopropyl side chain of CS-722 are susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. The position of hydroxylation can differ between species.
- **N-dealkylation:** The aminopropyl side chain may undergo N-dealkylation, removing the propyl group.
- **Oxidative Deamination:** The primary amino group at the end of the side chain can be a substrate for monoamine oxidase (MAO) or other amine oxidases, leading to the formation of an aldehyde, which is subsequently oxidized to a carboxylic acid.

Phase II Metabolism:

- **Glucuronidation:** Hydroxylated metabolites and the primary amine can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
- **Sulfation:** Hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
- **Acetylation:** The primary amine is a potential site for acetylation by N-acetyltransferases (NATs).

The relative contribution of these pathways is expected to differ across species such as human, monkey, rat, and mouse, leading to quantitative and qualitative differences in the metabolite profiles.

Hypothetical Comparative Metabolic Profile

The following table presents a hypothetical summary of the potential clearance and major metabolic pathways of CS-722 in different species, based on general knowledge of isoxazole metabolism. This is a predictive table and requires experimental verification.

Species	Predicted In Vitro Intrinsic Clearance (CL _{int})	Predicted Major Metabolic Pathways	Predicted Major Metabolites
Human	Moderate	Isoxazole ring cleavage, Aromatic hydroxylation, N-acetylation	Open-chain metabolites, Hydroxylated parent, N-acetylated metabolite
Monkey	Moderate to High	Isoxazole ring cleavage, Aromatic and aliphatic hydroxylation	Open-chain metabolites, Hydroxylated metabolites
Rat	High	Isoxazole ring cleavage, Aliphatic hydroxylation, Oxidative deamination	Open-chain metabolites, Hydroxylated side-chain, Carboxylic acid metabolite
Mouse	Very High	Isoxazole ring cleavage, Aliphatic hydroxylation, N-dealkylation	Open-chain metabolites, Hydroxylated side-chain, Dealkylated metabolite

Experimental Protocols

To experimentally determine the cross-species metabolism of CS-722, a series of in vitro studies are recommended.

Objective: To characterize the metabolic profile and determine the rate of metabolism of CS-722 in liver microsomes from human, monkey, rat, and mouse.

Materials:

- **CS-722 Free Base**
- Pooled liver microsomes from human, monkey, rat, and mouse (e.g., from a commercial supplier)[3][4]
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[3]
- Phosphate buffer (pH 7.4)[3]
- Acetonitrile (for quenching the reaction)
- Internal standard for analytical quantification
- LC-MS/MS system for analysis

Procedure:

- Preparation of Incubation Mixtures:
 - Prepare a stock solution of CS-722 in a suitable organic solvent (e.g., DMSO, methanol) at a high concentration.
 - In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the CS-722 stock solution (final substrate concentration typically 1-10 μ M). The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.[5]
 - Pre-incubate the mixture at 37°C for 5 minutes.[5]
- Initiation of Metabolic Reaction:
 - Initiate the reaction by adding the NADPH regenerating system.
 - For control incubations (to assess non-NADPH dependent metabolism), add buffer instead of the NADPH regenerating system.

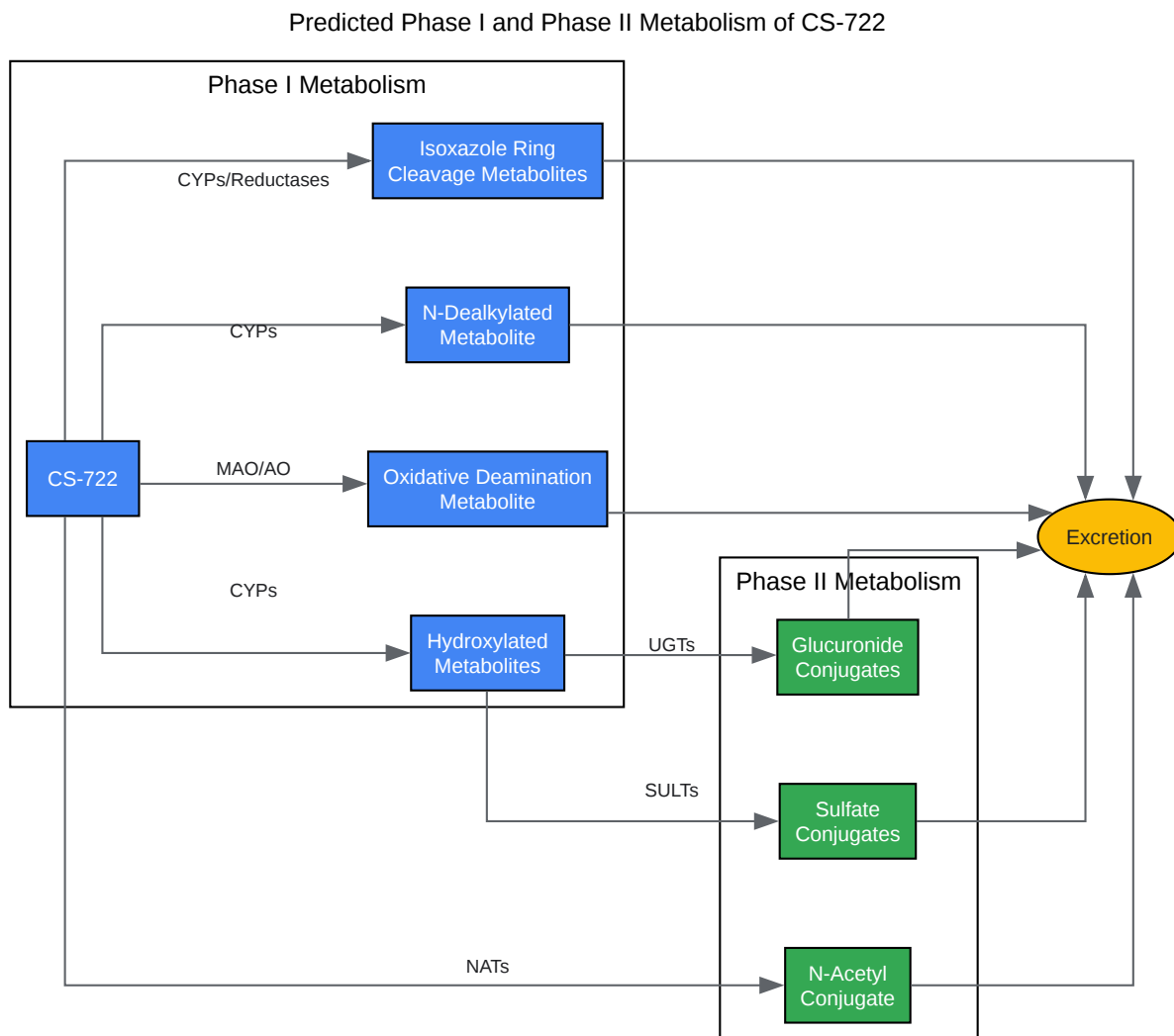
- Incubation and Sampling:
 - Incubate the reaction mixtures in a shaking water bath at 37°C.
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- Reaction Termination and Sample Preparation:
 - Immediately quench the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard.
 - Vortex the samples and centrifuge to precipitate the proteins.
 - Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining CS-722 and to identify and quantify its metabolites.
 - Metabolite identification is typically performed using high-resolution mass spectrometry to determine the elemental composition of the metabolites and tandem mass spectrometry (MS/MS) to elucidate their structures.

Data Analysis:

- Metabolic Stability: The rate of disappearance of CS-722 is used to calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).
- Metabolite Profiling: The chromatograms are analyzed to identify the peaks corresponding to metabolites. The relative abundance of each metabolite can be determined to understand the major metabolic pathways in each species.

Visualizations

Predicted Metabolic Pathway of CS-722

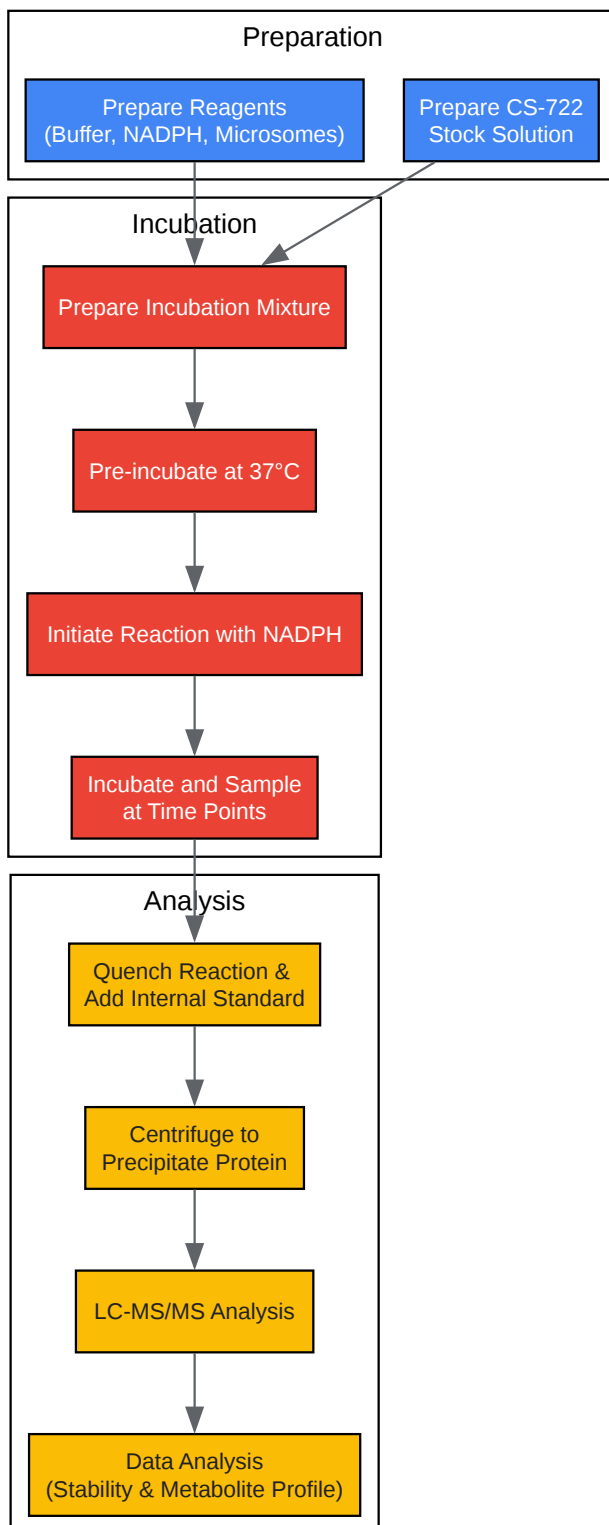


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Caption: Predicted metabolic pathways for **CS-722 Free Base**.

Experimental Workflow for In Vitro Metabolism Study

General Workflow for In Vitro Metabolism Studies



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Caption: A typical experimental workflow for studying in vitro drug metabolism.

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